Benzene, 1-methyl-3-(nitromethyl)-

概要

説明

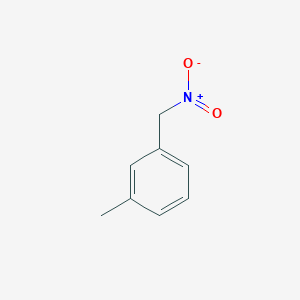

Benzene, 1-methyl-3-(nitromethyl)-: is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzene, where a methyl group and a nitromethyl group are attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3-(nitromethyl)- typically involves the nitration of toluene. Toluene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, usually not exceeding 50°C . This reaction introduces a nitro group into the benzene ring, resulting in the formation of nitromethylbenzene derivatives.

Industrial Production Methods: Industrial production of Benzene, 1-methyl-3-(nitromethyl)- follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.

化学反応の分析

Types of Reactions: Benzene, 1-methyl-3-(nitromethyl)- undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid) are employed.

Major Products Formed:

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of aminomethylbenzene derivatives.

Substitution: Formation of meta-substituted nitromethylbenzene derivatives.

科学的研究の応用

Chemistry: Benzene, 1-methyl-3-(nitromethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, derivatives of Benzene, 1-methyl-3-(nitromethyl)- are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, Benzene, 1-methyl-3-(nitromethyl)- is used in the production of dyes, pigments, and other specialty chemicals .

作用機序

The mechanism of action of Benzene, 1-methyl-3-(nitromethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring by directing incoming electrophiles to the meta position . This effect is due to the electron density distribution around the benzene ring, which is altered by the presence of the nitro group .

類似化合物との比較

- Benzene, 1-methyl-2-(nitromethyl)-

- Benzene, 1-methyl-4-(nitromethyl)-

- Nitrobenzene

- Toluene

Comparison: Benzene, 1-methyl-3-(nitromethyl)- is unique due to the specific positioning of the nitromethyl group on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it undergoes. Compared to its isomers (1-methyl-2-(nitromethyl)- and 1-methyl-4-(nitromethyl)-), the meta position of the nitromethyl group in Benzene, 1-methyl-3-(nitromethyl)- results in different reactivity patterns and product distributions in substitution reactions .

生物活性

Benzene, 1-methyl-3-(nitromethyl)-, also known as m-nitrotoluene, is a chemical compound with diverse biological activities. This article explores its biological properties, mechanisms of action, toxicity, and potential applications in various fields.

- Chemical Formula : C₇H₈N₂O₂

- CAS Number : 38362-90-2

- Molecular Structure : The compound features a benzene ring with a methyl group and a nitromethyl group attached.

Biological Activity

Benzene, 1-methyl-3-(nitromethyl)- exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. Its antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and metabolic processes.

- Antiviral Activity : Research indicates that m-nitrotoluene possesses antiviral properties, making it a candidate for further exploration in virology.

- Anticancer Effects : The compound has demonstrated antitumor activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

The biological effects of Benzene, 1-methyl-3-(nitromethyl)- are mediated through various biochemical pathways:

- Cellular Interaction : The compound interacts with cellular targets, modulating enzyme activity and gene expression. It has been shown to activate glucokinase, influencing glucose metabolism and energy production within cells.

- Metabolic Pathways : Upon exposure, m-nitrotoluene undergoes metabolic conversion primarily in the liver. It is oxidized to form reactive intermediates that can lead to oxidative stress and damage to cellular components .

Toxicity and Safety

Despite its potential benefits, Benzene, 1-methyl-3-(nitromethyl)- is associated with toxicity:

- Health Risks : Exposure to high concentrations can cause skin irritation, respiratory issues, and neurological problems. Long-term exposure may increase the risk of hematotoxicity and other severe health conditions .

- Handling Precautions : Due to its toxic nature, appropriate safety measures must be employed when working with this compound in laboratory settings.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Effective against certain viruses | |

| Anticancer | Induces apoptosis in cancer cells | |

| Metabolic Effects | Activates glucokinase |

Case Study: Anticancer Activity

A study investigated the effects of Benzene, 1-methyl-3-(nitromethyl)- on various cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction. The underlying mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

Current State of Research

Research on Benzene, 1-methyl-3-(nitromethyl)- continues to evolve. Current studies focus on:

- Mechanistic Insights : Understanding the detailed molecular interactions and pathways influenced by this compound.

- Therapeutic Applications : Exploring its potential use in medical treatments for infections and cancer.

特性

IUPAC Name |

1-methyl-3-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNHKWZXMCOJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461157 | |

| Record name | Benzene, 1-methyl-3-(nitromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38362-90-2 | |

| Record name | Benzene, 1-methyl-3-(nitromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。